

## Section 1: Introduction & Significance

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### Compound of Interest

Compound Name: 7-Bromo-5-methoxyquinoline

CAS No.: 1378860-76-4

Cat. No.: B1376925

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**7-Bromo-5-methoxyquinoline** is a halogenated quinoline derivative of significant interest to the scientific community, particularly those in medicinal chemistry and drug discovery. Its designation in the Chemical Abstracts Service is CAS Number 1378860-76-4.[1][2] The quinoline scaffold itself is a foundational structure in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[3][4]

The strategic placement of a methoxy group at the 5-position and a bromine atom at the 7-position makes this molecule a highly versatile and valuable synthetic intermediate. The methoxy group can influence the electronic properties of the quinoline system and participate in crucial molecular interactions with biological targets.[5] Concurrently, the bromine atom serves as a chemically reactive "handle," enabling further molecular diversification through a variety of metal-catalyzed cross-coupling reactions.[5] This dual functionality allows researchers to systematically modify the core structure to develop novel therapeutic agents, particularly in the field of oncology where quinoline derivatives have been explored as potent inhibitors of critical enzymes like topoisomerase I and epigenetic targets such as EZH2 (Enhancer of Zeste Homologue 2).[5][6]

This guide provides a comprehensive overview of the synthesis, properties, and applications of **7-Bromo-5-methoxyquinoline**, designed for researchers and drug development professionals.

## Section 2: Physicochemical & Analytical Properties

The precise characterization of a chemical intermediate is paramount for its effective use in complex synthetic pathways. The key properties of **7-Bromo-5-methoxyquinoline** are summarized below.

## Chemical and Physical Properties

Property	Value	Source
CAS Number	1378860-76-4	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrNO	[1][2]
Molecular Weight	238.08 g/mol	[2]
IUPAC Name	7-bromo-5-methoxyquinoline	[2]
Canonical SMILES	<chem>COC1=CC(=CC2=C1C=CC=N2)Br</chem>	[2]
InChI Key	HPWCKYVAFXPEGG-UHFFFAOYSA-N	[2]
Melting Point	Not available in cited literature	

## Solubility Data

The solubility of **7-Bromo-5-methoxyquinoline** has been determined in several common laboratory solvents, which is critical for planning reactions and purification procedures.

Solvent	Solubility (mg/mL at 25°C)
DMSO	>50
Methanol	10–20
Ethyl Acetate	5–10
Water	<0.1

Source: BenchChem[5]

## Spectroscopic Data

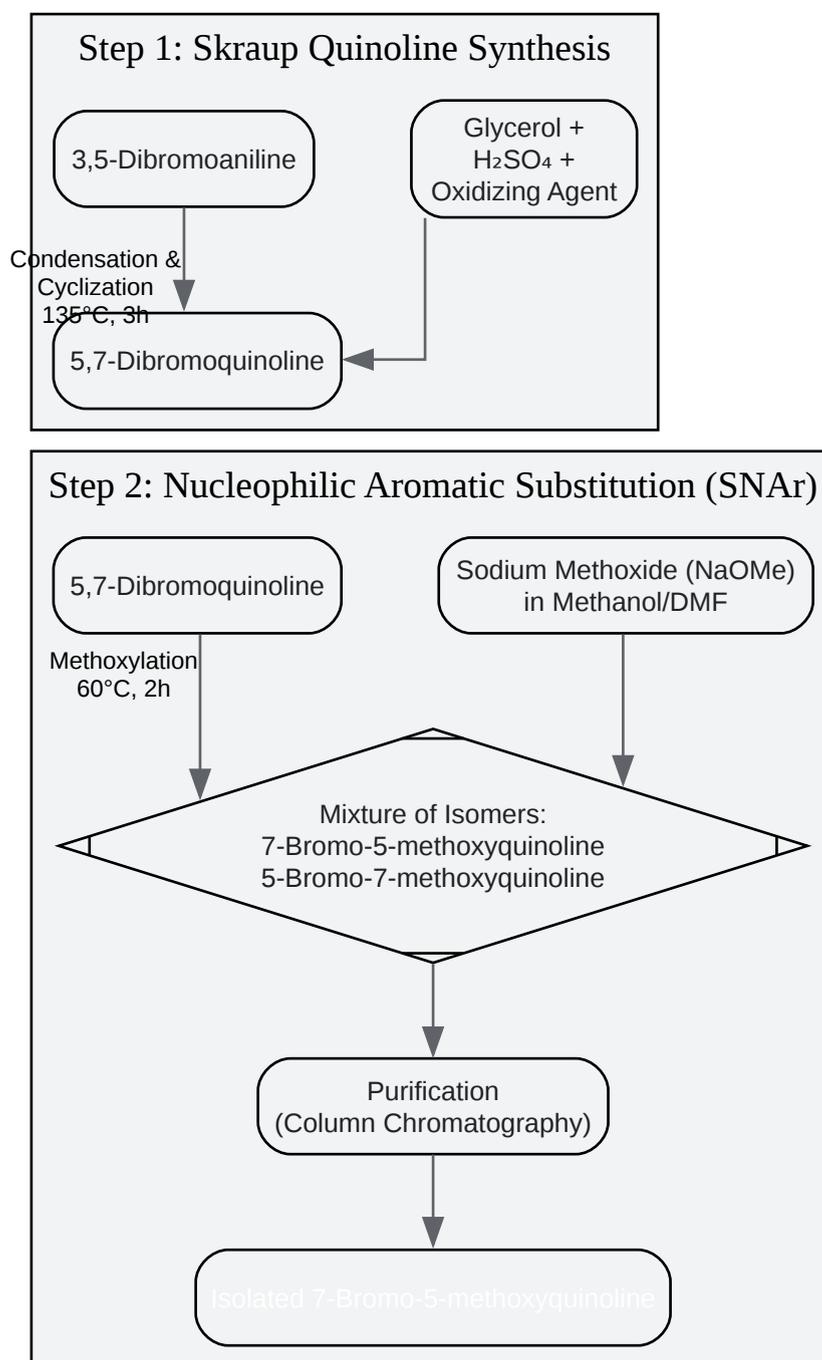
Structural confirmation and purity assessment rely heavily on spectroscopic methods.

Technique	Expected Observations
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	Distinct aromatic proton signals expected at $\delta$ 8.8–8.9 ppm (H-2) and $\delta$ 7.5–7.7 ppm (H-3/H-8). A characteristic singlet for the methoxy group protons is expected around $\delta$ 4.0 ppm.[5]
HPLC-MS	Used to confirm purity (typically >95% for synthetic applications) and verify the molecular weight by identifying the molecular ion peak.[5]

## Section 3: Synthesis & Mechanistic Rationale

The synthesis of **7-Bromo-5-methoxyquinoline** can be approached through several routes. While traditional methods like the Skraup condensation of 3-bromo-5-methoxyaniline exist, they are often plagued by low yields, the use of highly toxic reagents like nitrobenzene, and the formation of hard-to-separate isomeric mixtures.[7] A more modern and efficient approach involves a two-step process starting from 3,5-dibromoaniline, which offers improved yields and safety.

The overall workflow is depicted below.



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*Synthetic workflow for 7-Bromo-5-methoxyquinoline.*

## Detailed Experimental Protocol: Synthesis from 5,7-Dibromoquinoline

This protocol details the second, crucial step of the synthesis: the regioselective methoxylation.

#### Causality and Rationale:

- **Reaction Type:** This is a nucleophilic aromatic substitution (S<sub>N</sub>Ar). The electron-withdrawing nature of the quinoline ring system and the bromine atoms makes the carbon atoms at positions 5 and 7 susceptible to nucleophilic attack.
- **Nucleophile:** Sodium methoxide provides the methoxide ion (CH<sub>3</sub>O<sup>-</sup>), a strong nucleophile required to displace one of the bromide leaving groups.
- **Solvent System:** A mixture of methanol and Dimethylformamide (DMF) is used. Methanol is the solvent for the sodium methoxide reagent. DMF is a polar aprotic solvent, which is ideal for S<sub>N</sub>Ar reactions as it solvates the cation (Na<sup>+</sup>) effectively, leaving the methoxide nucleophile highly reactive.
- **Temperature:** Heating to 60°C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting excessive side reactions.[\[5\]](#)[\[8\]](#)
- **Purification:** The reaction yields a mixture of the desired 7-bromo-5-methoxy and the isomeric 5-bromo-7-methoxyquinoline. Due to their similar structures and polarities, separation requires column chromatography, a standard technique for purifying organic compounds.[\[5\]](#)[\[8\]](#)

#### Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5,7-dibromoquinoline (1 equivalent) in a solvent mixture of methanol and DMF.[\[8\]](#)
- **Heating:** Heat the reaction mixture to 60°C with stirring.[\[5\]](#)[\[8\]](#)
- **Reagent Addition:** Once the temperature is stable, add sodium methoxide (1-1.2 equivalents) to the solution.
- **Reaction Monitoring:** Allow the reaction to proceed at 60°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- **Workup (Quenching):** After 2 hours, cool the mixture to room temperature and pour it into a beaker containing cold water to precipitate the organic products and quench any remaining sodium methoxide.[\[5\]](#)[\[8\]](#)
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with ethyl acetate. Combine the organic layers.[\[5\]](#)[\[8\]](#)
- **Drying and Concentration:** Dry the combined organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[\[5\]](#)[\[8\]](#)
- **Purification:** Purify the resulting crude solid via silica gel column chromatography. Elute with a mixture of petroleum ether and ethyl acetate (e.g., a 20:1 ratio) to separate the two isomers and isolate the pure **7-Bromo-5-methoxyquinoline**.[\[5\]](#)[\[8\]](#)

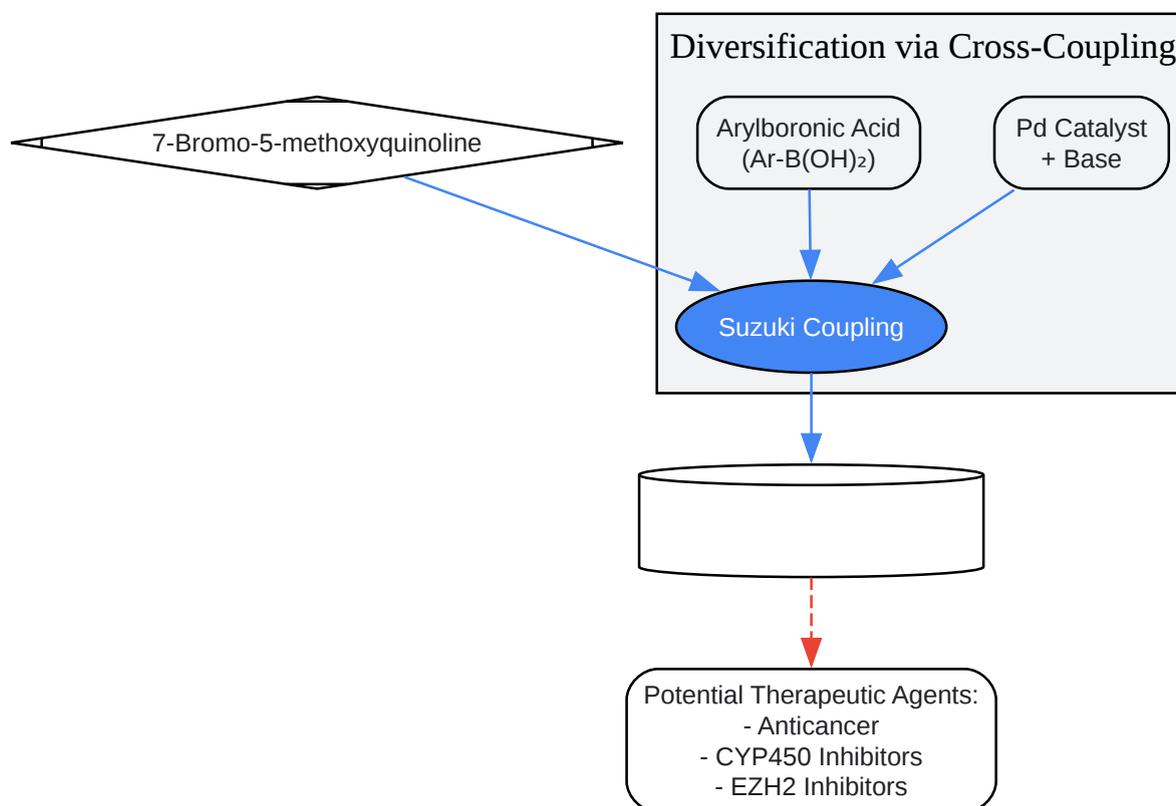
## Section 4: Applications in Drug Discovery & Chemical Biology

The true value of **7-Bromo-5-methoxyquinoline** lies in its utility as a versatile scaffold for building more complex molecules with potential therapeutic value.

### The Role of the C-7 Bromine: A Handle for Cross-Coupling

The bromine atom at the 7-position is the key to diversification. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[\[5\]](#) This reaction forges a new carbon-carbon bond between the quinoline core (an aryl halide) and an organoboron compound (typically an arylboronic acid).[\[9\]](#)[\[10\]](#)

**Mechanistic Significance:** The Suzuki coupling is one of the most powerful and widely used reactions in pharmaceutical manufacturing.[\[11\]](#) It allows for the modular assembly of complex biaryl structures, which are prevalent in modern drugs, under relatively mild conditions.[\[12\]](#)[\[13\]](#) By choosing different arylboronic acids, a chemist can introduce a vast array of functional groups and structural motifs at the C-7 position, enabling extensive structure-activity relationship (SAR) studies.



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*Diversification of the **7-Bromo-5-methoxyquinoline** scaffold.*

## Therapeutic Potential

Derivatives built upon the **7-Bromo-5-methoxyquinoline** scaffold are being investigated for several therapeutic applications:

- **Anticancer Agents:** The quinoline core is a known pharmacophore in oncology. By adding different aryl groups via Suzuki coupling, researchers can design molecules that target specific proteins or pathways involved in cancer progression, such as kinases, topoisomerase I, or epigenetic modulators like EZH2.<sup>[5][6]</sup>
- **Enzyme Inhibition Studies:** This compound and its derivatives have been shown to act as inhibitors of cytochrome P450 enzymes, particularly CYP1A2.<sup>[5]</sup> This makes it a valuable tool for studying drug metabolism and predicting potential drug-drug interactions, a critical step in the drug development pipeline.

## Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **7-Bromo-5-methoxyquinoline** is not readily available, data from the closely related isomer 5-Bromo-7-methoxyquinoline and parent compounds can be used to establish prudent handling practices.

Hazard Identification (based on analogous compounds):

- GHS Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
  - H302: Harmful if swallowed.[14]
  - H315: Causes skin irritation.[14]
  - H320: Causes eye irritation.[14]
  - H335: May cause respiratory irritation.[14]

Recommended Precautions:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear standard protective equipment, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.

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